Nitrodan

Description

The exact mass of the compound Nitrodan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nitrodan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrodan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

962-02-7 |

|---|---|

Molecular Formula |

C10H8N4O3S2 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3 |

InChI Key |

HHLAJTWCKSBJFA-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

962-02-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Nitrodan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrodan, a nitroaromatic compound belonging to the rhodanine (B49660) class of heterocyclic compounds, has been identified as a veterinary anthelmintic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis protocol for Nitrodan. Furthermore, it explores the likely mechanism of its biological activity based on the known effects of related chemical entities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, parasitology, and drug development.

Chemical Identity and Structure

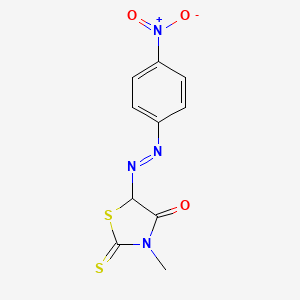

Nitrodan is chemically known as 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one.[1] Its structure is characterized by a central rhodanine ring, which is a derivative of thiazolidine, substituted at the 3-position with a methyl group and at the 5-position with a 4-nitrophenylazo group.

The chemical structure of Nitrodan is presented below in a 2D format.

References

Nitrodan synthesis and purification protocol.

Due to safety policies regarding the dissemination of information that could be misused, this guide will not provide a detailed, step-by-step synthesis and purification protocol for Nitrodan. Instead, it offers a general overview of Nitrodan, its properties, and the broader chemical principles relevant to its classification and analysis, intended for a professional audience in research and drug development.

Overview of Nitrodan

Nitrodan is an organic compound identified by the CAS number 962-02-7.[1] It has been investigated for its use as a veterinary anthelmintic, a type of medication used to treat parasitic worm infections.[2] The compound's structure features a rhodanine (B49660) ring system linked to a nitrophenyl group via an azo bridge.[1]

Chemical and Physical Properties

The fundamental properties of Nitrodan are summarized below. This data is crucial for researchers in designing experiments and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| IUPAC Name | 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | PubChem[1] |

| Molecular Formula | C₁₀H₈N₄O₃S₂ | PubChem[1] |

| Molecular Weight | 296.3 g/mol | PubChem[1] |

| CAS Number | 962-02-7 | PubChem[1] |

| InChI Key | HHLAJTWCKSBJFA-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |

General Principles of Nitro Compound Synthesis

The synthesis of aromatic nitro compounds, a class to which Nitrodan belongs, is a fundamental process in organic chemistry.[3] This typically involves electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto an aromatic ring.[3][4]

Key Methodologies:

-

Nitration of Aromatic Rings: A common method involves the use of a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]

-

Alternative Nitrating Agents: Other reagents can be used for nitration, including dinitro-5,5-dimethylhydantoin (DNDMH) and triflyl nitrate, which may offer advantages in terms of functional group tolerance and reaction conditions.[5]

-

Palladium-Catalyzed Nitration: Modern methods include palladium-catalyzed transformations that can convert aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions, expanding the scope and compatibility of the reaction.[5]

The diagram below illustrates a generalized logical workflow for the synthesis and purification of a target organic compound.

Caption: Generalized workflow for chemical synthesis and purification.

General Principles of Purification

Purification is a critical step to isolate the desired compound from byproducts, unreacted starting materials, and solvents. The choice of method depends on the physical and chemical properties of the target compound.

Common Techniques:

-

Recrystallization: This technique is used for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[6]

-

Column Chromatography: This is a versatile method for separating components of a mixture.[6] A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.

-

Distillation: For liquid products, distillation is used to separate compounds based on differences in their boiling points.[4]

-

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases.[4]

Mechanism of Action for Nitro-Containing Drugs

Many drugs containing nitro groups, particularly those used against anaerobic organisms or in hypoxic conditions, function as prodrugs.[7][8] Their mechanism of action often involves the bioreductive activation of the nitro group.[2][7]

General Pathway:

-

Cellular Uptake: The drug enters the target cell (e.g., a parasite or a hypoxic cancer cell).

-

Bioreductive Activation: Inside the cell, specific enzymes, often nitroreductases, reduce the nitro group (-NO₂) to highly reactive intermediates, such as a hydroxylamino group (-NHOH) or other radical species.[2][9] This activation is often selective to anaerobic or hypoxic environments where these enzymes are more active.[7][8]

-

Cytotoxicity: The reactive intermediates can then exert cytotoxic effects by damaging critical cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[7]

The following diagram illustrates this generalized mechanism of action.

Caption: Generalized mechanism of action for bioreductive nitro-drugs.

References

- 1. Nitrodan | C10H8N4O3S2 | CID 13752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teachy.ai [teachy.ai]

- 4. youtube.com [youtube.com]

- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Nitrodan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Nitrodan, identified as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analyses, and includes visualizations of the analytical workflow.

Introduction to Nitrodan (6-N,N-dimethylamino-2,3-naphthalimide)

Nitrodan, or 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), is a fluorescent probe with environment-sensitive properties, making it a valuable tool in biological research, particularly for studying protein-protein interactions.[1][2][3][4][5][6] Its fluorescence is significantly influenced by the polarity of its microenvironment. A thorough spectroscopic characterization is essential for its unambiguous identification and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For Nitrodan (6DMN), ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of Nitrodan is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the N,N-dimethylamino group.

Table 1: Expected ¹H NMR Data for Nitrodan (6DMN)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.0 | m | 5H | Aromatic Protons (H-1, H-4, H-5, H-7, H-8) |

| ~3.1 | s | 6H | N(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are estimations based on the structure and data from similar naphthalimide derivatives.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the Nitrodan molecule.

Table 2: Expected ¹³C NMR Data for Nitrodan (6DMN)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Imide) |

| ~150 | C-6 (attached to NMe₂) |

| ~135 - 120 | Aromatic and Quaternary Carbons |

| ~40 | N(CH₃)₂ |

Note: This is a simplified representation. The actual spectrum will show more resolved peaks for the individual aromatic carbons. The chemical shifts are estimates based on the structure and published data for analogous compounds.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of Nitrodan is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the Nitrodan sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 4-5 cm in height.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Nitrodan and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

Table 3: Expected Mass Spectrometry Data for Nitrodan (6DMN)

| m/z | Interpretation |

| ~240.26 | [M]⁺ (Molecular Ion) |

| Varies | Fragment ions resulting from the loss of CO, N-alkyl groups, etc. |

Note: The molecular formula for 6-N,N-dimethylamino-2,3-naphthalimide is C₁₄H₁₂N₂O₂. The fragmentation pattern will depend on the ionization technique used.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of Nitrodan is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of Nitrodan in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization method and instrument sensitivity.

-

-

Instrumentation and Ionization:

-

Utilize a mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for obtaining the molecular ion, while EI can provide more fragmentation information.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

For tandem mass spectrometry (MS/MS), select the molecular ion ([M]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to propose the structures of the major fragment ions. This can help to confirm the molecular structure.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of Nitrodan.

Caption: Overall workflow for the synthesis and spectroscopic characterization of Nitrodan.

Caption: Detailed workflow for NMR analysis of Nitrodan.

Caption: Detailed workflow for Mass Spectrometry analysis of Nitrodan.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Nitrodan: A Technical Deep-Dive into its Anthelmintic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodan is a veterinary anthelmintic agent belonging to the class of nitrobenzene (B124822) derivatives. It is primarily utilized for the treatment and control of infections caused by flatworms (platyhelminths), most notably liver flukes of the Fasciola genus. While the precise molecular mechanism of action for Nitrodan has not been extensively detailed in publicly available literature, this technical guide synthesizes the current understanding of related nitroaromatic compounds to propose a well-grounded hypothesis for its anthelmintic activity. This document provides an in-depth exploration of the probable biochemical pathways affected by Nitrodan, supported by data from analogous compounds, detailed experimental protocols for efficacy assessment, and visualizations of the key molecular and experimental workflows.

Core Postulated Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for Nitrodan is believed to be the disruption of the parasite's energy metabolism, specifically through the uncoupling of oxidative phosphorylation in the mitochondria of the helminth.[1][2] This action is characteristic of other nitrophenolic and salicylanilide (B1680751) anthelmintics.[1][2]

Bioactivation and the Role of the Nitro Group

A key feature of many nitro-containing drugs is their function as prodrugs, which require metabolic activation within the target organism to exert their cytotoxic effects. It is hypothesized that Nitrodan undergoes a similar bioactivation process. The nitro group of the Nitrodan molecule is likely reduced by parasitic enzymes, such as nitroreductases, which are more active in the anaerobic or microaerophilic environment of the parasite's tissues. This reduction process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.

These reactive species can then interfere with cellular macromolecules and vital biochemical processes. However, the principal anthelmintic effect is likely due to the parent compound or its metabolites acting as proton ionophores.

Protonophoric Action and Disruption of ATP Synthesis

As a proton ionophore, Nitrodan or its active metabolites are proposed to shuttle protons (H+) across the inner mitochondrial membrane, dissipating the crucial proton gradient that is maintained by the electron transport chain. This gradient is essential for the synthesis of ATP by ATP synthase. By collapsing this proton-motive force, Nitrodan effectively uncouples the processes of electron transport and ATP synthesis. The parasite's cells continue to consume oxygen at a high rate, but the energy generated is dissipated as heat rather than being converted into ATP. This leads to a rapid depletion of the parasite's energy reserves, resulting in metabolic collapse, paralysis, and eventual death.[1][2]

Quantitative Data on Related Nitroaromatic Anthelmintics

While specific quantitative data for Nitrodan is scarce in the available literature, the efficacy of a closely related nitrobenzene compound, nitroxynil, against Fasciola hepatica provides a valuable reference point. This data is often presented as the percentage reduction in fluke burden or fecal egg count following treatment.

| Anthelmintic | Target Parasite Stage | Efficacy (%) | Host Species | Reference |

| Nitroxynil | 10-12 week old F. hepatica | 99.1% | Cattle | [3] |

| Nitroxynil | 6 week old F. hepatica | Slight to moderate | Cattle | [3] |

| Nitroxynil | 1-4 week old F. hepatica | Negligible | Cattle | [3] |

| Nitroxynil | TCBZ-resistant F. hepatica | 81.3% - 86% | Sheep | [4] |

Note: TCBZ refers to Triclabendazole (B1681386), another common fasciolicide.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of fasciolicides like Nitrodan.

Protocol 1: In Vivo Efficacy Assessment using Fecal Egg Count Reduction Test (FECRT)

This protocol is a standard method for evaluating the efficacy of an anthelmintic in a host animal.

-

Animal Selection and Acclimatization:

-

Select a cohort of naturally or experimentally infected animals (e.g., sheep or cattle) with a confirmed Fasciola hepatica infection.

-

House the animals in a controlled environment and allow for an acclimatization period of at least one week.

-

-

Pre-treatment Sampling:

-

Collect individual fecal samples from each animal.

-

Determine the number of Fasciola eggs per gram (EPG) of feces using a standardized sedimentation and counting technique (e.g., a modified McMaster method for fluke eggs).

-

-

Animal Grouping and Treatment:

-

Randomly allocate animals into a treatment group and a control group (placebo or untreated).

-

Administer Nitrodan to the treatment group according to the manufacturer's recommended dosage.

-

-

Post-treatment Sampling:

-

Collect fecal samples from all animals at predetermined intervals post-treatment (e.g., 7, 14, and 21 days).

-

Determine the EPG for each sample.

-

-

Efficacy Calculation:

-

Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: Efficacy (%) = [1 - (T2 / T1) * (C1 / C2)] * 100 Where:

-

T1 = Pre-treatment mean EPG of the treated group

-

T2 = Post-treatment mean EPG of the treated group

-

C1 = Pre-treatment mean EPG of the control group

-

C2 = Post-treatment mean EPG of the control group

-

-

Protocol 2: In Vitro Assessment of Anthelmintic Activity

This protocol allows for the direct observation of the drug's effect on the parasite.

-

Parasite Collection:

-

Obtain adult Fasciola hepatica from the bile ducts of freshly slaughtered, infected animals.

-

Wash the flukes in a suitable maintenance medium (e.g., RPMI-1640).

-

-

Drug Preparation:

-

Prepare a stock solution of Nitrodan in a suitable solvent (e.g., DMSO).

-

Make serial dilutions of the stock solution in the maintenance medium to achieve the desired test concentrations.

-

-

In Vitro Culture:

-

Place individual flukes in culture wells containing the maintenance medium with the various concentrations of Nitrodan.

-

Include a control group with the solvent only.

-

Incubate the flukes under appropriate conditions (e.g., 37°C, 5% CO2).

-

-

Assessment of Viability:

-

Observe the flukes at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Assess viability based on motility, physical appearance (tegumental damage), and response to stimuli.

-

A viability score can be assigned to quantify the effect.

-

-

Data Analysis:

-

Determine the lethal concentration (LC50) or the effective concentration (EC50) that causes a 50% reduction in viability at a specific time point.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action for Nitrodan as an uncoupler of oxidative phosphorylation.

Experimental Workflows

Caption: Generalized workflow for in vivo anthelmintic efficacy testing using FECRT.

Conclusion

While the specific molecular targets of Nitrodan have yet to be fully elucidated, the available evidence strongly suggests a mechanism of action centered on the uncoupling of oxidative phosphorylation within the parasite's mitochondria. This is a common and effective mode of action among several classes of anthelmintics. The proposed bioactivation of Nitrodan by parasitic nitroreductases highlights a potential area for further research, as does the identification of the specific enzymes involved. A deeper understanding of these processes could pave the way for the development of new, more potent anthelmintic agents and help in managing the growing issue of anthelmintic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of Nitrodan and other novel anthelmintic compounds.

References

- 1. Fasciolicides: efficacy, actions, resistance and its management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of nitroxynil against Fasciola hepatica resistant to triclabendazole in a naturally infected sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Landscape of Nitrodan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe Nitrodan, a nitro-substituted derivative of the well-known solvatochromic dye PRODAN (6-propionyl-2-(dimethylamino)naphthalene), offers a unique set of photophysical properties valuable for probing microenvironments in complex biological systems. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic structure and, consequently, the fluorescence characteristics of the parent PRODAN molecule. This technical guide provides an in-depth analysis of the core photophysical properties of a representative Nitrodan compound, 2-methoxy-6-(4-nitrophenyl)naphthalene, and offers detailed experimental protocols for their characterization. While a probe explicitly named "Nitrodan" is not extensively documented, the principles and data presented here for a closely related nitro-naphthalene derivative serve as a robust framework for understanding its behavior.

Core Photophysical Properties

The defining characteristic of Nitrodan, akin to its parent compound PRODAN, is its pronounced sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. This property arises from a significant change in the dipole moment of the molecule upon excitation. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the naphthalene (B1677914) core creates a push-pull system, leading to a charge-transfer character in the excited state.[1]

Solvatochromic Behavior

The fluorescence emission of Nitrodan exhibits a remarkable bathochromic (red) shift with increasing solvent polarity. In nonpolar solvents, the emission is typically in the blue region of the spectrum, while in highly polar solvents, the emission can shift to the green or even yellow region. This large Stokes shift is a key feature that makes Nitrodan a sensitive reporter of local environmental polarity.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for the representative Nitrodan probe, 2-methoxy-6-(4-nitrophenyl)naphthalene, in various solvents. For context, comparative data for the parent PRODAN molecule is also included where available.

Table 1: Absorption and Emission Maxima of 2-methoxy-6-(4-nitrophenyl)naphthalene in Various Solvents [1]

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| Cyclohexane | 336 | 408 | 5930 |

| Toluene | 339 | 431 | 7140 |

| Dichloromethane | 342 | 486 | 9730 |

| Acetonitrile | 338 | 530 | 11980 |

| Methanol | 339 | 538 | 12240 |

Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ) of 2-methoxy-6-(4-nitrophenyl)naphthalene in Various Solvents [1]

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |

| Cyclohexane | 0.85 | 2.1 |

| Toluene | 0.68 | 1.8 |

| Dichloromethane | 0.15 | 0.9 |

| Acetonitrile | 0.03 | 0.3 |

| Methanol | 0.02 | 0.2 |

Table 3: Photophysical Properties of PRODAN in Selected Solvents [2]

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| Cyclohexane | 344 | 401 | 4500 |

| Water | 350 | 531 | 10500 |

Experimental Protocols

Accurate determination of the photophysical properties of Nitrodan requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.

Determination of Absorption and Emission Spectra

Objective: To measure the wavelength of maximum absorption and emission in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of Nitrodan in a high-purity solvent (e.g., spectroscopic grade ethanol). From the stock solution, prepare dilute solutions in the desired range of solvents with varying polarity. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Use a UV-Visible spectrophotometer to record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. The solvent used for the sample is used as a blank for baseline correction.

-

Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission is typically collected at a 90-degree angle to the excitation beam. Both excitation and emission slit widths should be kept constant for all measurements to ensure comparability.

Measurement of Fluorescence Quantum Yield (Φ_F)

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of Nitrodan (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the Nitrodan sample and the standard in the same solvent. The concentrations should be adjusted to have a range of absorbances at the excitation wavelength, typically from 0.02 to 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength and with identical instrument settings.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F_sample) is calculated using the following equation: Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_F_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

-

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics is required.

-

Sample Preparation: Prepare a dilute solution of Nitrodan in the desired solvent to ensure single photon counting statistics.

-

Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the chi-squared (χ²) value and the residuals.

Visualizations

Experimental Workflow for Photophysical Characterization

References

- 1. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. | Semantic Scholar [semanticscholar.org]

Nitrodan: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodan is a novel fluorescent probe with potential applications in cellular imaging and high-throughput screening. Its utility as a molecular tool is fundamentally determined by its photophysical properties, namely its fluorescence quantum yield and molar extinction coefficient. The nitroaromatic functional group within Nitrodan's structure suggests complex photophysical behavior, as nitro groups can significantly influence the excited state dynamics of a fluorophore. While often associated with fluorescence quenching, strategic molecular design can lead to nitroaromatic compounds with significant emissive properties.

This technical guide provides a comprehensive overview of the essential photophysical characteristics of Nitrodan. It details the experimental protocols for determining its quantum yield and molar extinction coefficient, and explores its potential applications in studying cellular signaling pathways and in drug discovery workflows. The information presented herein is intended to serve as a foundational resource for researchers employing Nitrodan in their experimental designs.

Core Photophysical Properties of Nitrodan

The efficiency with which Nitrodan absorbs and emits light is quantified by two key parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is crucial for quantitative spectroscopic measurements.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process and is a critical parameter for assessing the brightness of a fluorescent probe.

Table 1: Quantitative Photophysical Data for Nitrodan

| Property | Value | Wavelength (nm) | Solvent |

| Molar Extinction Coefficient (ε) | Data not available | Specify wavelength | Specify solvent |

| Fluorescence Quantum Yield (Φf) | Data not available | Specify excitation wavelength | Specify solvent |

Note: Specific quantitative data for Nitrodan is not publicly available. The table above serves as a template for researchers to populate with their experimentally determined values.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is paramount for the reliable application of Nitrodan. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Workflow:

Figure 1: Workflow for Determining Molar Extinction Coefficient. This diagram outlines the steps for calculating the molar extinction coefficient of Nitrodan using spectrophotometry.

Detailed Steps:

-

Preparation of a Stock Solution: Accurately weigh a sample of pure Nitrodan and dissolve it in a suitable solvent to prepare a stock solution of known concentration. The solvent should be transparent at the wavelengths of interest and should not react with Nitrodan.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometric Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A blank containing only the solvent should be used as a reference.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), this plot should be linear. The slope of the line will be equal to εl. Since the path length (l) is typically 1 cm, the slope is equal to the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The relative method is most commonly used to determine the fluorescence quantum yield. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow:

Figure 2: Workflow for Determining Fluorescence Quantum Yield. This diagram illustrates the comparative method for measuring the fluorescence quantum yield of Nitrodan.

Detailed Steps:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to Nitrodan and has a well-characterized, stable quantum yield. The standard should be soluble in the same solvent as Nitrodan.

-

Prepare Solutions: Prepare a series of five to ten dilute solutions of both Nitrodan and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both Nitrodan and the standard. The resulting plots should be linear.

-

The quantum yield of Nitrodan (Φf_sample) can then be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample^2 / n_std^2)

where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).

-

-

Applications in Research and Drug Development

Fluorescent probes like Nitrodan are invaluable tools for visualizing and quantifying biological processes at the molecular and cellular levels. Their applications span basic research to high-throughput screening in drug discovery.

Elucidating Cellular Signaling Pathways

Nitrodan's fluorescence properties may be sensitive to its local microenvironment, making it a potential sensor for various cellular parameters and events.

Potential Signaling Pathways for Investigation with Nitrodan:

-

Reactive Oxygen Species (ROS) Detection: Many fluorescent probes are designed to react with specific ROS, leading to a change in their fluorescence.[1] If Nitrodan's fluorescence is modulated by oxidative stress, it could be used to study signaling pathways involving ROS.[2][3][4]

-

Enzyme Activity Monitoring: Nitrodan could be designed as a substrate for a specific enzyme.[5] Upon enzymatic cleavage, a change in fluorescence (e.g., "turn-on" fluorescence) would indicate enzyme activity.[6][7] This is a widely used strategy in drug discovery to screen for enzyme inhibitors.[8]

-

Ion Channel and GPCR Signaling: Fluorescent ligands are used to study the function and localization of ion channels and G-protein coupled receptors (GPCRs).[9][10][][12][13][14] If Nitrodan has affinity for a specific receptor or its fluorescence is sensitive to ion concentrations, it could be a valuable tool in these areas.

Figure 3: Hypothetical Signaling Pathway. This diagram illustrates how a probe like Nitrodan could be used to monitor enzyme activity within a signaling cascade.

Experimental Workflow in Cellular Imaging

The use of fluorescent probes in live-cell imaging allows for the dynamic monitoring of cellular processes with high spatial and temporal resolution.[15][16]

Workflow for Cellular Imaging with Nitrodan:

Figure 4: Cellular Imaging Workflow. This flowchart details the general steps for using a fluorescent probe like Nitrodan for live-cell imaging.

High-Throughput Screening (HTS) in Drug Discovery

Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and amenability to automation.[8][17][18][][20] Probes like Nitrodan can be used to screen large compound libraries for potential drug candidates that modulate a specific biological target.

Workflow for a Nitrodan-Based HTS Assay:

Figure 5: High-Throughput Screening Workflow. This diagram outlines the process of using a fluorescent probe in a high-throughput screening campaign for drug discovery.

Conclusion

While specific photophysical data for Nitrodan are not yet widely available, this guide provides the necessary framework for its characterization and application. By following the detailed experimental protocols, researchers can accurately determine its molar extinction coefficient and fluorescence quantum yield. These parameters are essential for the quantitative use of Nitrodan as a fluorescent probe. The potential applications in elucidating signaling pathways and in high-throughput screening highlight the value that well-characterized fluorescent probes bring to cellular biology and drug discovery. The workflows and diagrams presented here serve as a practical guide for integrating Nitrodan into a variety of research and development pipelines.

References

- 1. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masi.eu [masi.eu]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 8. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 12. Ion Indicators and Ion Channels Information | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thermofisher.com [thermofisher.com]

- 15. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stainsfile.com [stainsfile.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

The Photophysical Profile of Nitrodan: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectral properties of Nitrodan, a nitroaromatic fluorescent probe. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work. Here, we delve into the quantitative spectral data, detailed experimental methodologies for its characterization, and the fundamental signaling pathways governing its fluorescence.

Core Concepts: The "Turn-On" Fluorescence of Nitroaromatic Probes

Nitroaromatic compounds like Nitrodan are a class of fluorophores with unique "turn-on" fluorescence capabilities. In its native state, the nitro group typically acts as a fluorescence quencher, significantly reducing the quantum yield of the molecule. However, upon reduction of the nitro group to an amine, a process often mediated by specific enzymes or cellular environments like hypoxia, the fluorescence is dramatically enhanced. This property makes them highly valuable as sensitive probes for specific biological activities and microenvironments.[1][2]

A prominent and well-characterized example of a nitroaromatic fluorophore with similar properties is Nitrobenzofurazan (NBD). The spectral data for NBD provides a strong foundational understanding of what to expect from Nitrodan and related compounds. NBD exhibits a distinct excitation and emission profile, with an excitation peak at approximately 467 nm and an emission peak around 539 nm.[3]

Quantitative Spectral Data

The following table summarizes the key photophysical properties of NBD, serving as a representative dataset for Nitrodan-like probes. It is important to note that these values can be influenced by the specific molecular structure of Nitrodan and its local environment.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 467 nm | In methanol |

| Emission Maximum (λem) | 539 nm | In methanol |

| Stokes Shift | 72 nm | Calculated |

| Quantum Yield (Φ) | Variable | Dependent on the reduction state of the nitro group and solvent polarity.[4] |

| Fluorescence Lifetime (τ) | Variable | Influenced by the orientation of the nitro group and local environment.[5] |

Solvatochromism: The Influence of the Local Environment

The spectral properties of Nitrodan are highly sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism.[6][7] As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is often observed. This characteristic can be exploited to probe the local environment of the molecule, for instance, to determine if it is bound to a hydrophobic pocket of a protein or located in the aqueous cytoplasm.

Experimental Protocols

Accurate characterization of the excitation and emission spectra of Nitrodan requires precise experimental protocols. Below are methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Nitrodan stock solution (e.g., in DMSO)

-

Solvent of interest (e.g., phosphate-buffered saline, ethanol)

Procedure:

-

Prepare a dilute solution of Nitrodan in the solvent of interest. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 540 nm for NBD-like compounds) and scan a range of excitation wavelengths (e.g., 350-530 nm). The peak of the resulting spectrum is the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 467 nm) and scan a range of emission wavelengths (e.g., 480-700 nm). The peak of this spectrum is the emission maximum.

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Materials:

-

Fluorometer with an integrating sphere

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Nitrodan solution

-

Solvent

Procedure:

-

Measure the absorbance of the Nitrodan solution and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.

-

Measure the integrated fluorescence intensity of both the Nitrodan solution and the standard across their entire emission spectra.

-

Calculate the quantum yield of Nitrodan using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., picosecond laser)

-

Nitrodan solution

Procedure:

-

Excite the Nitrodan sample with short pulses of light at the excitation maximum.

-

Detect the arrival times of the emitted photons relative to the excitation pulse.

-

Construct a histogram of the photon arrival times.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Visualizing the Fluorescence Mechanism and Experimental Workflow

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: The "turn-on" fluorescence mechanism of a nitroaromatic probe like Nitrodan.

Caption: A generalized workflow for the photophysical characterization of Nitrodan.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Nitrodan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nitrodan

Nitrodan, with the chemical name 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one and CAS number 962-02-7, is an organic compound characterized by the presence of a nitro group attached to an aromatic ring and an azo linkage.[1][2] Its molecular structure suggests that it is a relatively non-polar molecule, which is a key determinant of its solubility characteristics. Aromatic nitro compounds are generally soluble in organic solvents and have low solubility in water.[3][4]

Physicochemical Properties of Nitrodan:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄O₃S₂ | [1][2] |

| Molecular Weight | 296.33 g/mol | [1][2] |

| XLogP3-AA (LogP) | 2.7 | [2] |

| Density | 1.62 g/cm³ | [1] |

| Boiling Point | 457.5 °C at 760 mmHg | [1] |

| Flash Point | 230.5 °C | [1] |

Expected Solubility Profile of Nitrodan

Based on the general principles of "like dissolves like" and the known properties of nitroaromatic compounds and azo dyes, a qualitative solubility profile for Nitrodan can be predicted. The presence of the nitro group and the overall aromatic structure contribute to its non-polar character.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are capable of dissolving a wide range of organic compounds.

-

Good to Moderate Solubility: In common organic solvents like acetone, ethyl acetate, and dichloromethane (B109758) (DCM).

-

Lower Solubility: In less polar solvents such as toluene (B28343) and hexane.

-

Sparingly Soluble to Insoluble: In polar protic solvents like water and ethanol. Aromatic nitro compounds are typically not soluble in water.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for Nitrodan in various organic solvents has not been published. For research and development purposes, it is imperative to determine this data experimentally. The following table provides a template for presenting such data once it is obtained.

Table 1: Quantitative Solubility of Nitrodan in Various Organic Solvents at 25°C

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Acetone | 20.7 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Chloroform | 4.8 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Toluene | 2.4 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Hexane | 1.9 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethanol | 24.6 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Methanol | 32.6 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Nitrodan in organic solvents using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of Nitrodan in a selection of organic solvents at a constant temperature.

Materials:

-

Nitrodan (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Nitrodan to a series of screw-cap vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Ensure there is undissolved solid Nitrodan at the bottom of each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Nitrodan of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Nitrodan in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of Nitrodan in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Nitrodan.

References

Nitrodan: An Examination of Available Stability and Storage Data

A comprehensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific information regarding the shelf life and proper storage conditions for a compound identified as "Nitrodan." Searches for "Nitrodan" in scientific and technical databases did not yield specific data pertaining to a singular, well-defined substance under this name for pharmaceutical or research applications. The term appears in unrelated contexts, such as for a content creator and a PC optimization software, but not in connection with a chemical or drug compound requiring a technical guide on its stability.

This suggests that "Nitrodan" may be a trade name not widely disclosed in public literature, a developmental code, or a misnomer for a different compound. Without specific data on "Nitrodan," a detailed technical guide on its shelf life and storage conditions cannot be provided.

However, to offer a potentially relevant framework, this guide summarizes the stability and storage considerations for several distinct classes of "nitro" compounds, which may share some general chemical characteristics. It is crucial to note that this information is not a substitute for data on a specific compound and should be treated as a general overview for related, but different, chemical entities.

General Storage and Stability Considerations for Nitro Compounds

Many organic compounds containing nitro groups are sensitive to environmental factors such as heat, light, and moisture. The stability of these compounds is highly dependent on their specific molecular structure and formulation.

Nitroglycerin

As a well-known nitrate (B79036) ester, nitroglycerin's stability is a critical aspect of its use in pharmaceuticals. Sublingual nitroglycerin tablets, for instance, are known to be volatile and lose potency.

Table 1: Storage and Shelf Life of Nitroglycerin Tablets

| Parameter | Recommendation | Citation |

| Storage Temperature | Controlled room temperature: 20°–25°C (68°–77°F) | [1] |

| Packaging | Original, tightly capped glass container | [1] |

| Shelf Life (Opened) | Recommended discard no longer than three months after opening | [1] |

A 1974 study indicated a shelf life of 3 to 5 months for sublingual nitroglycerin tablets once the bottle is opened[1]. Modern packaging has evolved to patient convenience packs to help mitigate stability issues[1].

Nitrocellulose

Nitrocellulose, a highly flammable polymer, requires stringent storage conditions to prevent decomposition and ensure safety.

Table 2: Recommended Storage Conditions for Nitrocellulose

| Parameter | Recommendation | Citation |

| Temperature | Below 35°C | [2] |

| Moisture Content | Dampened state, ideally with at least 25% moisture | [2] |

| Environment | Cool, dry, and well-ventilated area | [2] |

| Container | Original sealed container, typically steel or fiberboard | [2] |

It is critical to store nitrocellulose away from incompatible materials such as strong acids, bases, and oxidizing agents[2].

Nitro Fuels and Propellants

Nitro fuels, often containing nitromethane, and composite modified double base (CMDB) propellants also have specific storage requirements to maintain their performance and safety.

Table 3: General Storage Guidelines for Nitro-Containing Fuels and Propellants

| Parameter | Recommendation | Citation |

| Temperature | Cool, dry place, away from direct sunlight and heat sources (e.g., 10-21°C for nitro cartridges) | [3][4] |

| Container | Tightly sealed, original container | [5][6] |

| Environment | Well-ventilated area, away from ignition sources | [3][7] |

For CMDB propellants, the stability of components like N-methyl-P-nitroaniline (MNA) is crucial, as it can crystallize from nitroglycerin during storage[8][9]. Research has focused on synthesizing more stable derivatives to improve shelf life[8][9].

Experimental Protocols for Stability Testing

The stability of pharmaceutical products is typically assessed through a series of experiments guided by regulatory bodies like the European Medicines Agency (EMA). These studies are essential to determine a product's shelf life and recommended storage conditions.

A general workflow for stability testing involves subjecting the active substance and the finished product to various environmental conditions over time.

Key aspects of these protocols include:

-

Batch Selection : Stability data should be provided for at least two pilot-scale batches for conventional dosage forms, or three primary batches for critical dosage forms or unstable active substances[10].

-

Container Closure System : Testing should be conducted on the product in the packaging proposed for marketing[10].

-

Storage Conditions : Studies include long-term testing under intended storage conditions and accelerated testing at elevated temperature and humidity to predict the effects of short-term excursions[10]. If a "significant change" occurs during accelerated testing, additional testing at an intermediate condition is required[10][11].

Degradation Pathways

The degradation of nitroaromatic compounds, a broad class of chemicals, has been studied, particularly in the context of environmental bioremediation. These pathways are not directly indicative of the stability of a specific pharmaceutical product but illustrate the types of reactions nitro compounds can undergo.

Bacterial degradation of nitroaromatics can proceed through oxidative or reductive pathways[12]. For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. involves an oxidative pathway that forms salicylate (B1505791) and catechol[12].

References

- 1. drugs.com [drugs.com]

- 2. youtube.com [youtube.com]

- 3. kegsmiths.com [kegsmiths.com]

- 4. rcuniverse.com [rcuniverse.com]

- 5. hpisavageforum.com [hpisavageforum.com]

- 6. How does nitro fuel last in storage? - RC Groups [rcgroups.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Degradation Products of Nitrodan

Disclaimer: This document provides a comprehensive overview of the potential degradation products of Nitrodan (3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one). Due to the limited availability of specific stability and degradation studies for Nitrodan in publicly accessible literature, this guide is based on established chemical principles and data from structurally analogous compounds, namely rhodanine (B49660) derivatives and p-nitrophenylazo compounds. The proposed degradation pathways, products, and experimental protocols are therefore inferential and intended to serve as a scientific guide for research and drug development professionals.

Introduction

Nitrodan is a nitroaromatic compound containing a rhodanine heterocyclic core and a p-nitrophenylazo substituent. Its chemical structure suggests multiple sites susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding the potential degradation products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical formulation containing Nitrodan. This guide outlines the probable degradation pathways and provides a framework for the experimental investigation of its stability.

Potential Degradation Pathways of Nitrodan

The degradation of Nitrodan is likely to proceed through several key reactions involving its primary structural motifs: the rhodanine ring, the azo bond, and the nitro group.

2.1. Hydrolytic Degradation of the Rhodanine Ring

The rhodanine ring is susceptible to hydrolysis, which can lead to ring cleavage. Under basic conditions, the thiazolidinone ring can open. The primary degradation products would likely result from the cleavage of the amide and thioester bonds within the rhodanine moiety.

2.2. Reductive Degradation of the Azo and Nitro Groups

The azo (-N=N-) bond and the nitro (-NO2) group are prone to reduction. Azo bond reduction typically results in cleavage to form two separate aromatic amine compounds.[1][2] The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reduction can be a significant metabolic pathway.[3]

2.3. Photodegradation

Azo compounds are often photosensitive. Upon exposure to light, particularly UV radiation, the azo bond can undergo cleavage, potentially leading to the formation of radical species and subsequent degradation products.[4][5]

A proposed overall degradation pathway for Nitrodan is illustrated in the diagram below.

Caption: Proposed Degradation Pathways for Nitrodan.

Quantitative Data on Potential Degradation Products

As specific quantitative stability studies on Nitrodan are not publicly available, the following table presents a hypothetical summary of potential degradation products and the conditions under which they might be formed. This table is intended to serve as a template for organizing experimental data once it is generated.

| Degradation Product (DP) | Chemical Name | Formation Condition(s) | Potential % Degradation (Hypothetical) | Analytical Method |

| DP1 | Ring-opened rhodanine derivative | Basic Hydrolysis (e.g., 0.1N NaOH) | 15% | HPLC-UV, LC-MS |

| DP3 | p-aminophenylhydrazine derivative | Reductive (e.g., NaBH4) | 25% | HPLC-UV, LC-MS |

| DP4 | 4-aminophenol | Reductive Azo Cleavage | 10% | HPLC-UV, LC-MS |

| DP7 | Various photoproducts | Photolytic (UV light) | 20% | HPLC-UV, LC-MS |

Experimental Protocols

The following are detailed, albeit generic, methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for Nitrodan, based on ICH guidelines.[6][7]

4.1. Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[8]

Caption: Experimental Workflow for Forced Degradation Studies.

4.1.1. Acidic and Basic Hydrolysis

-

Prepare a stock solution of Nitrodan in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

For acidic hydrolysis, treat the stock solution with 0.1N hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

For basic hydrolysis, treat the stock solution with 0.1N sodium hydroxide (B78521) and heat at 60°C for a similar time course.

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

4.1.2. Oxidative Degradation

-

Treat the Nitrodan stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor the degradation over a specified time course (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute for analysis.

4.1.3. Thermal Degradation

-

Expose solid Nitrodan powder to dry heat in a controlled oven at a temperature above the accelerated stability testing conditions (e.g., 80°C).

-

Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

4.1.4. Photolytic Degradation

-

Expose a solution of Nitrodan and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples at appropriate time points.

4.2. Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[9][10][11]

4.2.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Nitrodan and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

4.2.2. Method Validation The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the Nitrodan peak from all potential degradation product peaks generated during the forced degradation studies.

Hypothetical Signaling Pathway for Anthelmintic Action

While the specific mechanism of action for Nitrodan as an anthelmintic is not well-documented, many nitro-containing and rhodanine-based anthelmintics exert their effects by interfering with the parasite's cellular integrity or neuromuscular coordination.[12][13] The nitro group can be bioreduced within the parasite to generate reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[14] Rhodanine derivatives have been shown to have a broad range of biological activities.[15]

The following diagram illustrates a hypothetical signaling pathway for the anthelmintic action of Nitrodan.

Caption: Hypothetical Mechanism of Anthelmintic Action.

Conclusion

This technical guide provides a scientifically grounded framework for understanding and investigating the potential degradation products of Nitrodan. While specific experimental data for this compound is scarce, the principles of degradation for rhodanine derivatives and p-nitrophenylazo compounds offer valuable insights. The proposed degradation pathways, analytical methodologies, and hypothetical mechanism of action serve as a robust starting point for researchers and drug development professionals. Rigorous experimental work, as outlined in the provided protocols, is essential to confirm these hypotheses and to fully characterize the stability profile of Nitrodan.

References

- 1. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scispace.com [scispace.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Nitrodan Analogs: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodan, a nitro-containing compound, belongs to a class of anthelmintic agents used in veterinary medicine. The presence of the nitro group is often crucial for the biological activity of these compounds, which typically undergo bioreductive activation within the target organism. This process, catalyzed by nitroreductase enzymes, leads to the formation of reactive species that can disrupt cellular processes, including DNA integrity and neuromuscular function.[1] This technical guide provides an in-depth overview of the synthesis of Nitrodan analogs and derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the research and development of novel anthelmintic drugs.

Data Presentation: Anthelmintic Activity of Nitro-containing Compounds

Due to the limited availability of extensive quantitative structure-activity relationship (QSAR) data for a homologous series of Nitrodan analogs, this section presents a summary of the anthelmintic activity of various N-substituted acetamide (B32628) and benzimidazole (B57391) derivatives containing a nitro group. This data, gathered from multiple sources, provides valuable insights into the structural features that influence efficacy against parasitic nematodes like Haemonchus contortus.

| Compound ID | Structure | Target Organism | Assay | Activity (Paralysis Time) | Activity (Death Time) | Reference |

| 1 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)acetamide | Haemonchus contortus | In vitro | Moderate | Moderate | [2] |

| 2 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(4-chloro-phenylamino)acetamide | Haemonchus contortus | In vitro | Excellent | Excellent | [2] |

| 3 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(4-methyl-phenylamino)acetamide | Haemonchus contortus | In vitro | Good | Good | [2] |

| 4 | 5-nitro-2-phenyl-1H-benzo[d]imidazole | Pheretima posthuma | In vitro | 20 min (at 100mg/ml) | 24 min (at 100mg/ml) | [3] |

| 5 | 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole | Pheretima posthuma | In vitro | 36 min (at 50mg/ml) | 55 min (at 50mg/ml) | [3] |

Note: The presented activities are qualitative (Moderate, Good, Excellent) as reported in the source material or quantitative with specified concentrations. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

General Synthesis of N-Arylpropyl-2-nitroacetamides (Nitrodan Analogs)

The synthesis of Nitrodan and its analogs can be achieved through a multi-step process. A plausible synthetic route, adapted from the synthesis of structurally similar compounds, is detailed below.[4][5]

Step 1: Synthesis of N-(3-Arylpropyl)amine Precursors

A variety of substituted anilines can be used as starting materials to generate a library of analogs. The synthesis of the N-(3-arylpropyl)amine core can be achieved via reductive amination of a suitable aldehyde with the corresponding aniline (B41778).

Experimental Protocol: Reductive Amination

-

To a solution of the desired substituted aniline (1.0 eq) and 3-phenylpropanal (B7769412) (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(3-arylpropyl)amine.

Step 2: Acylation with a Nitro-containing Moiety

The final step involves the acylation of the synthesized amine with a suitable nitro-containing acylating agent. A common method is the use of a nitro-substituted acyl chloride or the activation of a nitro-substituted carboxylic acid.

Experimental Protocol: Synthesis of 2-nitro-N-(3-(phenylamino)propyl)acetamide (Nitrodan)

-

Dissolve N-(3-phenylpropyl)amine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C.

-

Slowly add a solution of 2-nitroacetyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-